molecular formula C10H17Cl B13220901 1-[2-(Chloromethyl)butyl]cyclopent-1-ene

1-[2-(Chloromethyl)butyl]cyclopent-1-ene

Cat. No.: B13220901
M. Wt: 172.69 g/mol
InChI Key: QTQQMBJWDFKODN-UHFFFAOYSA-N
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Description

1-[2-(Chloromethyl)butyl]cyclopent-1-ene is an organic compound with the molecular formula C10H17Cl. It is a cyclopentene derivative with a chloromethyl group attached to the butyl side chain. This compound is of interest in organic synthesis and various chemical research applications due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(Chloromethyl)butyl]cyclopent-1-ene typically involves the alkylation of cyclopentene with a chloromethylbutyl halide under basic conditions. A common method includes the use of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the cyclopentene, followed by the addition of the chloromethylbutyl halide to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The reaction conditions would be carefully controlled to minimize side reactions and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

1-[2-(Chloromethyl)butyl]cyclopent-1-ene can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction Reactions: Reduction of the compound can lead to the formation of alkanes or alkenes using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., NaOH, NH3) in polar solvents like ethanol or water.

    Oxidation: KMnO4 in acidic or neutral conditions, CrO3 in acidic conditions.

    Reduction: LiAlH4 in dry ether, H2 with Pd/C catalyst.

Major Products

    Substitution: Corresponding substituted cyclopentene derivatives.

    Oxidation: Alcohols or ketones.

    Reduction: Alkanes or alkenes.

Scientific Research Applications

1-[2-(Chloromethyl)butyl]cyclopent-1-ene is utilized in various scientific research applications, including:

    Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its unique structure.

    Material Science: As a building block for the synthesis of polymers and other advanced materials.

    Catalysis: Used in the preparation of catalysts for various chemical reactions.

Mechanism of Action

The mechanism of action of 1-[2-(Chloromethyl)butyl]cyclopent-1-ene depends on the specific reaction it undergoes. In substitution reactions, the chloromethyl group acts as a leaving group, allowing nucleophiles to attack the carbon center. In oxidation reactions, the compound is converted to alcohols or ketones through the addition of oxygen atoms. In reduction reactions, the compound is reduced by the addition of hydrogen atoms.

Comparison with Similar Compounds

1-[2-(Chloromethyl)butyl]cyclopent-1-ene can be compared to other cyclopentene derivatives such as:

    1-(Chloromethyl)cyclopentene: Similar structure but lacks the butyl side chain.

    1-(Butyl)cyclopentene: Similar structure but lacks the chloromethyl group.

    1-(Chloromethyl)butylbenzene: Similar structure but with a benzene ring instead of a cyclopentene ring.

Properties

Molecular Formula

C10H17Cl

Molecular Weight

172.69 g/mol

IUPAC Name

1-[2-(chloromethyl)butyl]cyclopentene

InChI

InChI=1S/C10H17Cl/c1-2-9(8-11)7-10-5-3-4-6-10/h5,9H,2-4,6-8H2,1H3

InChI Key

QTQQMBJWDFKODN-UHFFFAOYSA-N

Canonical SMILES

CCC(CC1=CCCC1)CCl

Origin of Product

United States

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